N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methoxyphenyl group, a dihydropyrazinyl group, and a sulfanyl acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Synthesis of the dihydropyrazinyl intermediate: This step involves the formation of a dihydropyrazinyl ring through cyclization reactions.
Coupling of intermediates: The final step involves coupling the chloro-methoxyphenyl intermediate with the dihydropyrazinyl intermediate using a sulfanyl acetamide linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes or pathways.
Industry: Used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClN3O3S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-4-phenylpyrazin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H16ClN3O3S/c1-26-16-8-7-13(11-15(16)20)22-17(24)12-27-18-19(25)23(10-9-21-18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
GFDSZAYZVKBTGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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